tyk2 protein - 132966-45-1

tyk2 protein

Catalog Number: EVT-1522208
CAS Number: 132966-45-1
Molecular Formula: [CH3(CH2)7]4N(BF4)
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tyrosine kinase 2, commonly referred to as TYK2, is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, particularly in immune responses and signaling pathways. It is a member of the Janus kinase family, which is crucial for the signaling of several cytokine receptors. TYK2 is involved in the regulation of immune functions and has been linked to various diseases, including cancer and autoimmune disorders. Its ability to phosphorylate target proteins, such as tau protein, highlights its significance in cellular signaling and disease mechanisms .

Source and Classification

TYK2 is encoded by the TYK2 gene located on chromosome 19 in humans. It is classified as a non-receptor tyrosine kinase and is part of the Janus kinase family, which also includes JAK1, JAK2, and JAK3. These kinases are characterized by their dual kinase domains and play essential roles in mediating signal transduction from various cytokines and growth factors .

Synthesis Analysis

Methods and Technical Details

The synthesis of TYK2 can be approached through various methods, primarily focusing on recombinant DNA technology. The gene encoding TYK2 can be cloned into expression vectors suitable for bacterial or mammalian cell systems. Common methodologies include:

  • Cloning: Insertion of the TYK2 gene into plasmids using restriction enzymes.
  • Transformation: Introduction of plasmids into competent cells (e.g., E. coli or mammalian cells) for protein expression.
  • Expression: Induction of protein expression using specific promoters (e.g., T7 promoter for bacterial systems).
  • Purification: Isolation of TYK2 using affinity chromatography techniques, often utilizing tags like His-tag or GST-tag for easier purification.

This process allows for the production of functional TYK2 proteins that can be used for further studies on enzyme activity and interactions .

Molecular Structure Analysis

Structure and Data

The molecular structure of TYK2 consists of several key domains:

  • Kinase Domain: Responsible for its enzymatic activity, this domain is highly conserved among Janus kinases.
  • Regulatory Domains: These include regions that facilitate interaction with cytokine receptors and other signaling molecules.

Recent studies utilizing X-ray crystallography have provided insights into the three-dimensional structure of TYK2, revealing critical residues involved in substrate recognition and catalytic activity. For instance, structural dynamics simulations have indicated unique allosteric sites that may be targeted for therapeutic intervention .

Chemical Reactions Analysis

Reactions and Technical Details

TYK2 catalyzes the phosphorylation of tyrosine residues on target proteins, which is a crucial step in various signaling pathways. The primary reaction can be summarized as follows:

Protein+ATPTYK2Phospho Protein+ADP\text{Protein}+\text{ATP}\xrightarrow{\text{TYK2}}\text{Phospho Protein}+\text{ADP}

In vitro assays have demonstrated that TYK2 phosphorylates multiple substrates, including tau protein at specific tyrosine residues (e.g., Tyr29), influencing its stability and aggregation properties . The phosphorylation process is critical for modulating cellular responses to external stimuli such as cytokines.

Mechanism of Action

Process and Data

The mechanism of action of TYK2 involves its activation through binding to cytokine receptors, leading to autophosphorylation and subsequent phosphorylation of downstream signaling proteins. This process typically follows these steps:

  1. Cytokine Binding: Cytokines bind to their respective receptors, inducing conformational changes.
  2. Receptor Dimerization: This leads to the dimerization of receptors and recruitment of TYK2.
  3. Autophosphorylation: TYK2 undergoes autophosphorylation at specific tyrosine residues.
  4. Substrate Phosphorylation: Activated TYK2 phosphorylates downstream targets (e.g., signal transducer and activator of transcription proteins), propagating the signal.

This cascade ultimately influences gene expression related to immune responses and cellular metabolism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TYK2 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 130 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but typically falls within a neutral pH range.
  • Stability: Sensitive to temperature changes; optimal activity observed at physiological temperatures (37°C).

Additionally, biochemical assays reveal that TYK2's enzymatic activity is dependent on the presence of adenosine triphosphate (ATP) and divalent cations such as magnesium ions .

Applications

Scientific Uses

TYK2 has significant applications in biomedical research due to its involvement in various diseases:

  • Cancer Research: As a mediator in oncogenic signaling pathways, targeting TYK2 may provide therapeutic avenues for cancer treatment.
  • Autoimmune Disorders: Inhibitors targeting TYK2 are being explored for their potential to modulate immune responses in diseases like lupus and multiple sclerosis.
  • Metabolic Studies: Research indicates that TYK2 plays roles in regulating lipid and carbohydrate metabolism, making it a candidate for studies related to metabolic syndromes .
Structural Biology of TYK2

Domain Architecture: FERM, SH2-like, Pseudokinase (JH2), and Tyrosine Kinase (JH1) Domains

TYK2, a member of the Janus kinase (JAK) family, features a conserved multi-domain architecture that facilitates its role in cytokine signaling. The N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain (residues 1–300) mediates constitutive association with cytokine receptors like IFNAR1. This domain adopts a cloverleaf structure that directly interacts with receptor Box1/Box2 motifs, enabling receptor stability and trafficking [4] [8]. Adjacent to FERM is the SH2-like domain (residues 301–500), which exhibits a phosphotyrosine-binding fold despite lacking canonical phosphopeptide recognition. Instead, it collaborates with FERM to form a composite receptor-binding interface, as demonstrated in the TYK2–IFNAR1 complex structure [4].

The C-terminal region harbors tandem kinase-related domains: the pseudokinase (JH2; residues 556–871) and tyrosine kinase (JH1; residues 872–1,187) domains. JH1 catalyzes tyrosine phosphorylation of STAT transcription factors, while JH2 serves as a critical regulatory module. Despite retaining a degenerate kinase fold, JH2 lacks catalytic activity due to substitutions in key motifs (e.g., HRD→HRN) but allosterically inhibits JH1 through intramolecular interactions [1] [6] [10].

Table 1: Functional Domains of TYK2

DomainResidue RangeKey Structural FeaturesPrimary Functions
FERM1–300Cloverleaf fold (F1, F2, F3 subdomains)Receptor binding (Box1/Box2), receptor trafficking
SH2-like301–500Phosphotyrosine-binding fold variantAugments FERM-receptor interaction
JH2 (Pseudokinase)556–871Degenerate kinase fold; rigid αAL helixAllosteric regulation of JH1, ATP binding
JH1 (Kinase)872–1187Canonical kinase fold; flexible activation loopCatalytic tyrosine phosphorylation, STAT activation

Structural Characterization of JH2 Pseudokinase Domain and ATP-Binding Mechanisms

The JH2 pseudokinase domain, while catalytically inactive, adopts a kinase-like fold with unique structural adaptations. Crystal structures of TYK2 JH2 (e.g., PDB: 4OLI) reveal a bilobal architecture comprising an N-lobe (β-sheets) and C-lobe (α-helices) separated by a deep ATP-binding cleft [6] [10]. Unlike active kinases, JH2 features:

  • A truncated Gly-rich loop, reducing nucleotide affinity
  • Substitution of the catalytic HRD aspartate with asparagine (HRN motif)
  • A rigid activation loop (αAL helix) that sterically blocks substrate access [10]

JH2 binds ATP with micromolar affinity (Kd ≈ 50–100 μM), as confirmed by surface plasmon resonance (SPR) and differential scanning fluorimetry. ATP binding stabilizes JH2 without inducing conformational changes, suggesting a structural rather than catalytic role [6] [10]. Mutations disrupting the ATP-binding pocket (e.g., K642A) elevate basal TYK2 phosphorylation and STAT signaling, confirming ATP occupancy is essential for autoinhibition [10]. Pathogenic mutations like V678F (analogous to JAK2 V617F) localize to the JH2-JH1 interface and promote kinase activation by destabilizing autoinhibitory contacts [1] [9].

Table 2: Comparative Analysis of JAK Family JH2 Domains

FeatureTYK2 JH2JAK2 JH2JAK3 JH2
Catalytic ActivityNoneLow kinase activityNone
ATP AffinityKd ≈ 58 μM (SPR)Kd ≈ 15 μMNot determined
Key MotifsHRN (His-Arg-Asn), GQGxxGHRD (His-Arg-Asp), GQGxxGHRN, GQGxxG
Activation LoopRigid α-helix (αAL)Flexible loopPartially flexible
Disease MutationsV678F, P760LV617F, K539LA572V, V722I

Crystal Structures of TYK2 in Complex with Cytokine Receptors

The 2.0 Å crystal structure of TYK2 FERM-SH2 bound to IFNAR1 (PDB: 4OL5) revealed an unexpected receptor recognition mechanism. The IFNAR1 Box2 peptide (residues 465–512) binds at the FERM F2/SH2 interface, forming a hybrid pocket that accommodates hydrophobic and charged residues. Notably, a glutamate (E479) in IFNAR1 mimics phosphotyrosine by inserting into a conserved SH2 cavity, forming salt bridges with TYK2 Arg344 and Arg362 [4]. This "phosphomimetic" interaction is critical for complex stability, as E479A mutation abrogates TYK2 binding.

Intramolecular interactions between JH2 and JH1 domains further regulate TYK2 activity. The autoinhibited TYK2 JH2-JH1 structure (2.8 Å resolution) shows JH2 wedged against the JH1 N-lobe, constraining the kinase activation loop. Key contact points include:

  • The JH2 αC helix packing against JH1 β-sheets
  • Salt bridges between JH2 Asp759 and JH1 Lys882
  • Hydrophobic interactions involving JH2 Val678 [1] [3]

This configuration sterically blocks ATP access to JH1 and prevents substrate phosphorylation until cytokine-induced receptor dimerization releases autoinhibition [1] [7].

Evolutionary Conservation of TYK2 Domains Across Species

TYK2 evolved from a primordial kinase through gene duplication, yielding the JH1-JH2 tandem architecture. Evolutionary analysis reveals:

  • JH1 kinase domain: Highly conserved (≥85% identity between humans and zebrafish), preserving catalytic residues (Lys930, Glu957) and activation loop tyrosines (Tyr1054/Tyr1055) [5] [9].
  • JH2 pseudokinase domain: Moderately conserved (65–70% identity), with accelerated divergence at regulatory sites. Positive selection is observed in the αAL helix and JH2-JH1 interface, allowing species-specific regulation [5].
  • FERM-SH2 module: Divergent receptor-binding surfaces (40–50% identity), reflecting adaptation to host-specific cytokine receptors. The phosphomimetic glutamate recognition mechanism in SH2 is conserved in vertebrates [4] [5].

Table 3: Evolutionary Conservation of TYK2 Domains

DomainHuman vs. MouseHuman vs. ZebrafishKey Conserved Motifs
JH194%85%VAVK (ATP binding), HRD (catalysis)
JH288%68%GQGxxG (nucleotide binding), αAL helix
FERM82%48%Box1/Box2 binding groove
SH2-like85%52%Phosphomimetic glutamate recognition

Functional divergence analysis identifies residues under positive selection:

  • JH2: Positions 683–692 (αAL helix) show dN/dS >1.0, indicating selection for regulatory innovation [5].
  • FERM: Receptor-contact residues (Leu115, Phe120) exhibit episodic diversifying selection, correlating with species-specific receptor adaptations [5].

These evolutionary patterns underscore TYK2’s dual constraints: preserving kinase functionality while acquiring regulatory complexity for immune specialization.

Properties

CAS Number

132966-45-1

Product Name

tyk2 protein

Molecular Formula

[CH3(CH2)7]4N(BF4)

Synonyms

tyk2 protein

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